Dichlobentiazox

Catalog No.
S3632595
CAS No.
957144-77-3
M.F
C11H6Cl2N2O3S2
M. Wt
349.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlobentiazox

CAS Number

957144-77-3

Product Name

Dichlobentiazox

IUPAC Name

3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide

Molecular Formula

C11H6Cl2N2O3S2

Molecular Weight

349.2 g/mol

InChI

InChI=1S/C11H6Cl2N2O3S2/c12-9-7(19-14-10(9)13)5-18-11-6-3-1-2-4-8(6)20(16,17)15-11/h1-4H,5H2

InChI Key

CUTZZBQQGUIEGT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)OCC3=C(C(=NS3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)OCC3=C(C(=NS3)Cl)Cl

Dichlobentiazox is a synthetic compound classified as a fungicide, primarily used in agricultural applications. Its chemical structure includes benzoisothiazole and isothiazole rings, contributing to its efficacy in plant protection. The compound has the chemical formula C₁₁H₆Cl₂N₂O₃S₂ and is known for its potential to induce plant defense mechanisms against fungal pathogens. It is recognized by its CAS number 957144-77-3 and has been the subject of various toxicological studies to assess its safety and environmental impact .

The exact mechanism of action of dichlobentiazox is not fully elucidated, but research suggests multiple possibilities:

  • Disruption of Cell Wall Synthesis: Dichlobentiazox might interfere with the formation of the fungal cell wall, a crucial structure for fungal growth and survival.
  • Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Dichlobentiazox might impair the production of ergosterol, leading to disruption of fungal cell membrane integrity and function.
  • Other Potential Targets: Studies suggest that dichlobentiazox might also interact with other cellular processes within fungi, but further research is needed to understand these interactions in detail.
  • Acute Toxicity: Dichlobentiazox shows moderate acute toxicity through oral and dermal exposure. Strict handling procedures are recommended to avoid accidental ingestion or skin contact.
  • Environmental Impact: Like many fungicides, dichlobentiazox can have negative effects on non-target organisms, such as beneficial insects and aquatic life. Proper application methods are crucial to minimize environmental impact [].

Data:

  • The FSCJ established an Acceptable Daily Intake (ADI) of 0.05 mg/kg body weight per day for dichlobentiazox.

Mode of Action Studies

Understanding how Dichlobentiazox works at the molecular level is crucial for developing resistance management strategies and potentially new fungicides. Research is ongoing to elucidate its specific mode of action. Some studies suggest it disrupts fungal cell wall synthesis, hindering growth and development [].

Typical of organochlorine compounds. It can participate in nucleophilic substitutions due to the presence of halogen atoms, particularly chlorine. The compound's reactivity is influenced by its functional groups, allowing it to interact with various biological and environmental substrates. Additionally, it may degrade under specific conditions, leading to the formation of less harmful by-products, although detailed degradation pathways remain under investigation .

The biological activity of dichlobentiazox has been extensively studied, revealing its effectiveness as a fungicide with a low toxicity profile for mammals. Toxicological assessments indicate that it does not exhibit carcinogenicity, reproductive toxicity, or teratogenicity in animal models. The no-observed-adverse-effect level (NOAEL) has been determined to be 5.03 mg/kg body weight per day based on chronic toxicity studies in rats . Furthermore, dichlobentiazox has shown significant antifungal activity against a range of plant pathogens, making it a valuable tool in crop protection strategies .

Dichlobentiazox can be synthesized through several methods involving the reaction of isothiazole derivatives with chlorinated aromatic compounds. One common synthetic route includes:

  • Formation of Isothiazole Ring: Starting from appropriate thioketones and α-halocarbonyl compounds.
  • Chlorination: Introducing chlorine substituents at specific positions on the aromatic ring.
  • Final Coupling: Combining the chlorinated isothiazole with other reactive intermediates to yield dichlobentiazox.

These methods allow for the fine-tuning of the compound's properties and yield .

Dichlobentiazox is primarily used as a fungicide in agriculture to protect crops from various fungal diseases. Its application extends to:

  • Crop Protection: Effective against pathogens affecting paddy rice and other crops.
  • Plant Defense Activator: Enhances the natural defense mechanisms of plants against fungal infections.
  • Research: Utilized in studies exploring plant-pathogen interactions and the development of new agricultural chemicals .

Interaction studies have focused on dichlobentiazox's effects on non-target organisms and its environmental fate. Research indicates that while it is highly toxic to aquatic life, it shows minimal effects on terrestrial animals at recommended application rates. The compound's persistence in soil and water systems is also being evaluated to understand its long-term ecological impact better .

Dichlobentiazox shares structural and functional similarities with several other fungicides. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
IsotianilC₁₁H₉ClN₂OFungicideActs as a systemic fungicide; targets different fungal pathways.
BenzovindiflupyrC₁₄H₁₄ClF₂N₃OFungicideBroad-spectrum activity; used for various crops.
PyraclostrobinC₁₄H₁₅ClF₂N₂OFungicideWorks as a respiratory inhibitor in fungi; more systemic action.
TrifloxystrobinC₁₄H₁₃ClF₂N₂OFungicideCombines multiple modes of action; effective against resistant strains.

Dichlobentiazox stands out due to its specific mechanism of activating plant defenses while maintaining a favorable safety profile for non-target species .

XLogP3

2.9

Dates

Last modified: 08-20-2023

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